molecular formula C28H27FN2O3S B2896910 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892757-90-3

3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2896910
CAS No.: 892757-90-3
M. Wt: 490.59
InChI Key: JVUPMLQTXGUUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a potent and selective chemical probe targeting the mono-ADP-ribosyltransferase PARP14 (also known as ARTD8 or BAL3). This compound has emerged as a critical tool for investigating the role of PARP14 in cancer biology and immunology. PARP14 functions as a key regulator of oncogenic signaling pathways, including the STAT6 and Wnt/β-catenin cascades, which are frequently dysregulated in various cancers. Its primary research value lies in its ability to inhibit PARP14-dependent ADP-ribosylation, thereby modulating transcriptional programs that control cancer cell proliferation, survival, and metastasis. Studies have demonstrated that pharmacological inhibition of PARP14 with this compound can suppress the growth of hepatocellular carcinoma cells and other malignancies, highlighting its utility in preclinical oncology research (source) . Furthermore, research indicates its potential to overcome resistance to other targeted therapies, such as BTK inhibitors, in hematological cancers like mantle cell lymphoma, by disrupting non-canonical NF-κB signaling (source) . Beyond oncology, PARP14 inhibition is being explored in the context of macrophage polarization and fibrosis, offering a versatile tool for dissecting ADP-ribosylation-dependent mechanisms in disease pathogenesis.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-30-19-27(35(33,34)22-10-6-3-7-11-22)28(32)23-17-24(29)26(18-25(23)30)31-14-12-21(13-15-31)16-20-8-4-2-5-9-20/h2-11,17-19,21H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPMLQTXGUUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoroquinolinone Core: This step involves the cyclization of appropriate precursors to form the quinolinone ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a suitable base such as pyridine.

    Attachment of the Benzylpiperidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with the benzylpiperidinyl moiety. Common reagents for this step include benzylpiperidine and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the quinolinone core or the benzenesulfonyl group, leading to different products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylpiperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the quinolinone core.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Anticancer Research

Research indicates that compounds with similar structures exhibit anticancer properties. The ability to inhibit specific enzymes involved in tumor growth makes this compound a candidate for further investigation in cancer therapy.

Anti-inflammatory Studies

The compound's potential to modulate inflammatory responses positions it as a candidate for the development of anti-inflammatory drugs. Studies have shown that related compounds can reduce markers of inflammation in vitro.

Neuropharmacology

Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

Case Studies

Several studies have documented the effects of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzo[d]thiazole derivatives. The findings indicated that certain modifications to the structure enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications could be explored for this compound .

Case Study 2: Anti-inflammatory Effects

Research featured in Pharmacology Reports demonstrated that compounds with the benzo[d]thiazole structure exhibited significant anti-inflammatory effects by inhibiting cytokine production in immune cells. This suggests that the compound may also possess similar properties .

Case Study 3: Neuroactive Properties

A review in Neuroscience Letters highlighted the impact of piperidine derivatives on cognitive functions and their potential use in treating neurodegenerative diseases. This reinforces the need for further exploration of this compound's neuroactive properties .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzylpiperidinyl group may enhance the compound’s binding affinity and specificity. The fluoroquinolinone core can interact with nucleic acids or other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several fluoroquinolone derivatives. Below is a systematic comparison based on substituent variations, molecular properties, and inferred pharmacological implications:

Substituent Analysis

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound - 3-Benzenesulfonyl
- 7-(4-Benzylpiperidin-1-yl)
- 6-Fluoro
- 1-Methyl
C₂₉H₂₆FN₂O₃S 513.6 High lipophilicity (benzyl group), moderate steric hindrance, potential for CNS penetration due to piperidine ring.
3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4(1H)-quinolinone - 3-(4-Chlorobenzenesulfonyl)
- 7-(4-Methylpiperidin-1-yl)
C₂₃H₂₁ClFN₂O₃S 477.9 Chlorine enhances electron-withdrawing effects; methylpiperidine reduces steric bulk compared to benzyl. Likely lower lipophilicity.
7-[(3E)-3-(2-Amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 3-Carboxylic acid
- 1-Cyclopropyl
- 8-Methoxy
- Amino-fluoroethylidene side chain
C₂₁H₂₃F₂N₃O₄ 427.4 Carboxylic acid improves solubility; cyclopropyl and methoxy groups may enhance Gram-negative activity.
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one - 3-(3,5-Dimethylbenzenesulfonyl)
- 7-Morpholinyl
- 1-Propyl
C₂₄H₂₇FN₂O₄S 458.5 Morpholine increases polarity; propyl chain enhances lipophilicity vs. methyl. Dimethyl groups may hinder target binding.
1-Butyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one - 1-Butyl
- 3-(3-Methylbenzenesulfonyl)
C₂₆H₃₀FN₂O₃S 481.6 Butyl chain significantly increases lipophilicity; methylbenzenesulfonyl offers moderate steric effects.

Pharmacological Implications

  • Solubility : The carboxylic acid in improves aqueous solubility, whereas alkyl chains (e.g., butyl in ) may reduce it, impacting oral bioavailability.
  • Steric Hindrance : The 3,5-dimethyl substitution in and benzyl group in the target compound introduce steric effects that could interfere with target binding compared to smaller substituents like methyl in .

Biological Activity

The compound 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a member of the quinolinone class, which has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H26FN2O2S\text{C}_{22}\text{H}_{26}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds with similar structures exhibit diverse mechanisms of action, primarily targeting specific receptors or pathways involved in viral replication and tumor growth. The piperidine moiety is often crucial for binding affinity and selectivity towards biological targets.

Antiviral Activity

Case Study: Influenza Virus Inhibition
A related study identified N-benzyl-4,4-disubstituted piperidines as effective inhibitors of the influenza A virus, specifically targeting hemagglutinin (HA) to prevent viral entry into host cells. The structural modifications in these compounds, including the piperidine and sulfonyl groups, were essential for their antiviral efficacy against H1N1 strains. The binding interactions involved π-stacking and salt bridge formations, which are critical for their mechanism of action .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundTarget VirusIC50 (µM)Mechanism
Compound 2Influenza H1N10.5HA-mediated membrane fusion inhibition
Compound 3fCVB-292Inhibition of viral replication
Compound 3gHSV-150Inhibition of viral entry

Antitumor Activity

Case Study: Broad-Spectrum Antitumor Effects
In vitro assays have demonstrated that derivatives similar to the target compound exhibit potent antitumor activity across various human cancer cell lines. The compounds were tested against a panel of 60 human cancer cell lines, revealing significant cytotoxicity attributed to their ability to interfere with cellular proliferation pathways .

Table 2: Antitumor Activity Across Cell Lines

CompoundCell LineGI50 (µM)Reference Drug
Compound AMCF-7 (Breast)2.5Doxorubicin
Compound BA549 (Lung)3.0Cisplatin
Compound CHeLa (Cervical)4.0Paclitaxel

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. SAR studies indicate that modifications to the piperidine ring and the introduction of various substituents can enhance binding potency and selectivity for specific biological targets. For instance, introducing N-(ureidoalkyl) substituents has been shown to improve binding affinity from micromolar to low nanomolar ranges for certain chemokine receptors .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:
  • Temperature and pH : Optimal ranges for sulfonylation (e.g., 50–70°C, pH 7–9) and fluorination (0–5°C) to minimize side reactions .
  • Catalysts : Use of palladium or copper catalysts for coupling reactions involving the benzylpiperidine moiety .
  • Purification : Sequential use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. HPLC (>95% purity) and NMR (integration of aromatic protons) validate purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of analytical techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, fluoro-substituted quinoline carbons at δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching (±0.001 Da) for molecular formula verification (e.g., C28_{28}H26_{26}FN2_2O3_3S) .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the dihydroquinolinone core .

Q. What experimental protocols are used to assess solubility and stability under varying conditions?

  • Methodological Answer :
  • Solubility : Phase-solubility studies in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 2.0) at 25°C and 37°C .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic hydrolysis (0.1M HCl/NaOH) identifies labile groups (e.g., sulfonyl ester) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot .
  • Enzyme Inhibition Assays : Dose-response curves (IC50_{50}) against kinases (e.g., PI3K, EGFR) or bacterial DNA gyrase, comparing to reference inhibitors .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track subcellular localization in live cells .

Q. What strategies resolve contradictory data in biological assays (e.g., variable antibacterial activity across studies)?

  • Methodological Answer :
  • Replicate Studies : Use standardized protocols (CLSI guidelines) for MIC assays across ≥3 independent labs .
  • Orthogonal Assays : Combine agar diffusion (qualitative) with broth microdilution (quantitative) to confirm activity .
  • Meta-Analysis : Compare substituent effects (e.g., fluoro vs. chloro at position 6) using QSAR models to identify structural determinants of potency .

Q. How can computational modeling predict and optimize the compound’s interaction with a target protein?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Glide to simulate binding poses in ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with lowest ΔG and hydrogen bonds to key residues (e.g., Lys721) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) .
  • In Silico ADMET : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier permeability to guide lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.